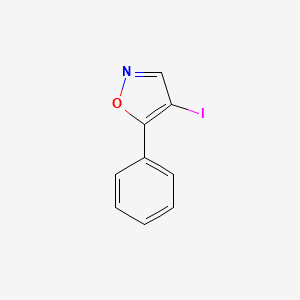

4-Iodo-5-phenylisoxazole

Description

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement imparts a unique electronic structure and reactivity to the ring system, making it a versatile scaffold in organic synthesis. nih.govnih.gov

The isoxazole ring is an electron-rich aromatic system, a feature that has garnered significant attention in the field of chemistry. chemicalbook.commdpi.com The presence of both an oxygen and a nitrogen atom influences its aromaticity and reactivity. chemicalbook.com This unique structure allows isoxazoles to serve as precursors for a variety of other molecules. chemicalbook.com For instance, the weak nitrogen-oxygen bond is susceptible to cleavage, which can be exploited in synthetic pathways to generate different functional groups. mdpi.com This property makes isoxazoles valuable intermediates in the synthesis of complex bioactive compounds. nih.gov

The versatility of isoxazoles is further demonstrated by their ability to undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. chemicalbook.comwikipedia.org This reactivity allows for the introduction of a wide range of substituents at the 3, 4, and 5 positions of the ring, leading to a vast library of derivatives with diverse chemical properties. nih.gov

The chemistry of isoxazoles dates back to 1888, when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393). ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com A significant advancement in isoxazole chemistry occurred between 1930 and 1946 with Quilico's research on the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

One of the most common methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgmdpi.com Another established method involves the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org Over the years, numerous strategies have been developed to synthesize and functionalize isoxazoles, including transition metal-catalyzed reactions and green chemistry approaches, which have improved the efficiency and scope of these transformations. nih.govresearchgate.net

Specific Focus on 4-Halogenated Isoxazoles

The introduction of a halogen atom at the 4-position of the isoxazole ring significantly influences its chemical behavior and provides a handle for further molecular modifications.

Halogen substituents, particularly iodine, are crucial in directing the reactivity of the isoxazole ring. chemimpex.comchemimpex.com The carbon-halogen bond can be readily activated for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of carbon-based substituents. chemimpex.com This directed reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler halogenated precursors. The presence of a halogen can also influence the electronic properties of the isoxazole ring, affecting its stability and reactivity in other transformations. nih.gov For instance, the introduction of bromine atoms has been shown to be essential for the α-amylase inhibitory activity of certain isoxazole derivatives. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound 4-Iodo-5-phenylisoxazole. The objective is to detail its structural features, synthesis, and reactivity based on existing scientific literature. The scope is strictly limited to the chemical aspects of this compound, without delving into pharmacological or toxicological data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31329-63-2 |

|---|---|

Molecular Formula |

C9H6INO |

Molecular Weight |

271.05 g/mol |

IUPAC Name |

4-iodo-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C9H6INO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

WOXIDHXRACCFIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)I |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 5 Phenylisoxazole and Its Analogues

Cyclization-Based Syntheses of the Isoxazole (B147169) Ring System

Cyclization reactions represent a powerful and convergent approach to the synthesis of the isoxazole ring. These methods typically involve the formation of one or more of the key bonds of the heterocyclic ring in the final steps of the synthetic sequence.

Electrophilic Cyclization Reactions

Electrophilic cyclization has emerged as a highly effective strategy for the synthesis of 4-iodoisoxazoles. These reactions proceed through the attack of an internal nucleophile onto an alkyne activated by an electrophilic iodine source.

The reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) provides a mild and efficient route to a wide array of 3,5-disubstituted 4-iodoisoxazoles in good to excellent yields. nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov This methodology is notable for its operational simplicity and tolerance of a diverse range of functional groups. nih.gov The general procedure involves the dropwise addition of a solution of ICl in a solvent like dichloromethane (B109758) to a stirred solution of the O-methyl oxime at room temperature. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the excess ICl is quenched with an aqueous solution of sodium thiosulfate (B1220275). nih.gov

Table 1: Synthesis of 4-Iodoisoxazoles via ICl-Mediated Cyclization

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | Ph | 4-Iodo-3,5-diphenylisoxazole (B187195) | 95 |

| 2 | Ph | Me | 4-Iodo-5-methyl-3-phenylisoxazole (B1305843) | 89 |

| 3 | 4-MeOC₆H₄ | Ph | 4-Iodo-3-(4-methoxyphenyl)-5-phenylisoxazole | 92 |

| 4 | 4-ClC₆H₄ | Ph | 3-(4-Chlorophenyl)-4-iodo-5-phenylisoxazole | 90 |

| 5 | t-Bu | Ph | 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | 85 |

Data compiled from studies on the ICl-mediated cyclization of O-methyl oximes. nih.govacs.org

The requisite 2-alkyn-1-one O-methyl oxime precursors are readily accessible from the corresponding ynones. nih.govacs.org Ynones can be prepared through established methods such as the Sonogashira coupling of terminal alkynes with acid chlorides or the palladium-catalyzed carbonylative coupling of terminal acetylenes with aryl iodides. nih.gov

The transformation of the ynone to the O-methyl oxime is typically achieved by reacting the ynone with methoxylamine hydrochloride in the presence of a base, such as pyridine (B92270), and a dehydrating agent like sodium sulfate (B86663) or magnesium sulfate in methanol (B129727) at room temperature. nih.govacs.orgorganic-chemistry.org In some cases, particularly with electron-rich aromatic ynones, gentle heating may be required to drive the reaction to completion. nih.gov

The formation of the O-methyl oxime from the ynone generally favors the Z-isomer, especially when the R¹ group is sterically bulkier than the alkyne substituent. acs.org This stereochemical preference is crucial as the Z-isomer is the productive diastereomer in the subsequent ICl-induced cyclization. The electrophilic cyclization itself proceeds with high regioselectivity, with the iodine atom consistently being introduced at the 4-position of the isoxazole ring.

The proposed mechanism for the ICl-induced iodocyclization of Z-O-methyl oximes commences with the electrophilic attack of ICl on the alkyne, forming a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack by the oxime nitrogen onto the more substituted carbon of the original triple bond. Subsequent elimination of a proton and methyl chloride from the resulting intermediate leads to the formation of the aromatic 4-iodoisoxazole (B1321973) ring.

While iodine monochloride is a highly effective reagent for this transformation, molecular iodine (I₂) can also be employed to induce the cyclization of 2-alkyn-1-one O-methyl oximes to form 4-iodoisoxazoles. acs.orgnih.gov However, the reactions with I₂ are generally slower, and a higher molar equivalent of the electrophile is required to achieve comparable yields to those obtained with ICl. nih.gov The reaction is typically carried out by stirring the O-methyl oxime with an excess of I₂ in a solvent like acetonitrile (B52724) at room temperature. nih.gov Similar to the ICl-mediated reaction, the excess iodine is removed by washing with an aqueous solution of sodium thiosulfate. nih.gov

Iodine Monochloride (ICl)-Mediated Cyclization of O-Methyl Oximes

[3+2] Cycloaddition Strategies for Isoxazole Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including isoxazoles. mdpi.com This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. tandfonline.comtandfonline.com Nitrile oxides, which are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides, serve as the 1,3-dipole. mdpi.com The dipolarophile is an alkyne or an alkene, which reacts with the nitrile oxide to form an isoxazole or isoxazoline, respectively. tandfonline.comtandfonline.com

The reaction with alkynes directly yields the aromatic isoxazole ring. For instance, the reaction of a nitrile oxide with a terminal alkyne can produce 3,5-disubstituted isoxazoles. nih.govrsc.org The use of internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. nih.gov Various oxidizing agents have been reported for the in situ generation of nitrile oxides from aldoximes, and the reaction conditions can often be mild, with some procedures even being performed under ball-milling conditions for a more environmentally friendly approach. tandfonline.comtandfonline.com The scope of this reaction is broad, accommodating a wide range of substituents on both the nitrile oxide precursor and the alkyne. tandfonline.comtandfonline.com

| Dipolarophile | Nitrile Oxide Precursor | Catalyst/Conditions | Product Type | Reference |

| Alkyne | Aldoxime | NaCl, Oxone, Na2CO3, ball-milling | Isoxazole | tandfonline.comtandfonline.com |

| Alkene | Aldoxime | NaCl, Oxone, Na2CO3, ball-milling | Isoxazoline | tandfonline.comtandfonline.com |

| Terminal Alkyne | Oxime | Hypervalent iodine | 3,5-disubstituted isoxazole | rsc.org |

| Internal Alkyne | Aldoxime | Ruthenium(II) catalysts | 3,4,5-trisubstituted isoxazole | nih.gov |

| Propargyl halides | N-hydroxyimidoyl chlorides | - | 3,5-disubstituted isoxazole | nih.gov |

A critical aspect of the [3+2] cycloaddition for isoxazole synthesis is controlling the regioselectivity, which dictates the substitution pattern on the resulting heterocyclic ring. When unsymmetrical alkynes are used, two regioisomeric products can potentially be formed. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.

For terminal alkynes, the reaction with nitrile oxides generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org Computational studies have been employed to understand and predict the regioselectivity of these reactions. mdpi.com In some cases, the use of specific catalysts, such as copper(I) or ruthenium(II), can enhance the regioselectivity of the cycloaddition. nih.gov For example, copper catalysts are effective for reactions with terminal alkynes, leading specifically to 3,5-disubstituted products. nih.gov Ruthenium catalysts, on the other hand, can promote the reaction with both terminal and internal alkynes to produce 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles, respectively, with high regioselectivity. nih.gov The strategic use of directing groups or specific reaction conditions can also be employed to favor the formation of a particular regioisomer. rsc.org

Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride

Another classical and versatile method for the synthesis of the isoxazole ring involves the condensation reaction of a suitable three-carbon precursor with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. youtube.comtandfonline.com

1,3-Dicarbonyl compounds and their synthetic equivalents are common starting materials for this approach. youtube.com The reaction with hydroxylamine hydrochloride proceeds through the formation of an oxime at one carbonyl group, followed by an intramolecular cyclization and dehydration to afford the isoxazole ring. youtube.com A variety of 1,3-dicarbonyl compounds can be used, providing access to a wide range of substituted isoxazoles.

For example, the reaction of β-ketoesters with hydroxylamine can lead to the formation of isoxazol-5-ones. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media has been reported as a clean and efficient method for the synthesis of 5-arylisoxazoles. nih.gov This method is advantageous due to its mild conditions and the use of water as a solvent. nih.gov Furthermore, multicomponent reactions involving an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and hydroxylamine hydrochloride can provide a direct route to substituted isoxazoles. tandfonline.com The use of a catalyst, such as Sn(II)-montmorillonite, can facilitate this one-pot synthesis under ultrasound irradiation. tandfonline.com

| 1,3-Dicarbonyl Precursor | Reaction Conditions | Product Type | Reference |

| 1,3-Diketone | Hydroxylamine hydrochloride | Substituted isoxazole | youtube.com |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine hydrochloride, water, 50 °C | 5-Arylisoxazole | nih.gov |

| Ethyl acetoacetate, Aromatic aldehyde | Hydroxylamine hydrochloride, Sn(II)-Mont K10, ultrasound | 3-Methyl-4-arylmethylene-isoxazole-5(4H)-one | tandfonline.com |

| α,β-Chalcone epoxides | Iodine, Hydroxylamine hydrochloride, EtOH/H2O, 80 °C | 4,5-Diarylisoxazole | researchgate.net |

Direct Iodination of Isoxazole Scaffolds

For the synthesis of 4-iodo-5-phenylisoxazole, an alternative to constructing the ring with the iodine atom already in place is the direct iodination of a pre-formed 5-phenylisoxazole (B86612) scaffold. This approach relies on the selective introduction of an iodine atom at the C4 position of the isoxazole ring.

The C4 position of the isoxazole ring can be susceptible to electrophilic substitution. Direct iodination can be achieved using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) as the iodine source. nih.gov For instance, the iodination of 3-substituted-5-carboxymethylisoxazoles has been accomplished using NIS in the presence of trifluoroacetic acid (TFA). nih.gov Another reported method for the synthesis of a related compound, 4-iodo-3-methylisoxazole-5-carbaldehyde, involves the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with NIS in acetonitrile. google.com

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) or molecular iodine (I₂) can also lead to the formation of 4-iodoisoxazoles in good yields under mild conditions. organic-chemistry.org This method provides a direct route to 3,5-disubstituted 4-iodoisoxazoles. organic-chemistry.org The choice of the iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Lithiation-Mediated Iodination via 4-Lithio Derivatives

The direct iodination of 5-phenylisoxazole at the C4-position can be effectively achieved through a lithiation-mediated approach. This method involves the deprotonation of the C4-position of the isoxazole ring using a strong organolithium base to form a 4-lithio intermediate, which is subsequently quenched with an electrophilic iodine source to yield the desired this compound.

The general strategy for this transformation involves dissolving the starting 5-phenylisoxazole in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, commonly -78 °C, under an inert atmosphere to prevent the degradation of the highly reactive organolithium species. A solution of an organolithium reagent, most frequently n-butyllithium (n-BuLi) in hexanes, is then added dropwise. The n-BuLi acts as a strong base, selectively abstracting the acidic proton at the C4-position of the isoxazole ring to generate the corresponding 4-lithio-5-phenylisoxazole intermediate.

Following the formation of the lithiated species, a solution of an iodine source is added to the reaction mixture. Molecular iodine (I₂) is a commonly employed reagent for this purpose. The iodine reacts with the nucleophilic 4-lithio intermediate to form the carbon-iodine bond, yielding this compound. The reaction is then typically quenched with an aqueous solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃), to consume any unreacted iodine. Standard workup procedures involving extraction and purification by techniques like column chromatography are then used to isolate the final product. While specific literature detailing this exact transformation for 5-phenylisoxazole is not abundant, the methodology is a well-established practice in organic synthesis for the iodination of various heterocyclic and aromatic systems. commonorganicchemistry.com

Optimization of Synthetic Pathways

The efficiency and success of the synthesis of this compound via lithiation are highly dependent on the careful control of several reaction parameters. This section discusses the key factors that influence the reaction outcome, including reaction conditions, reagent stoichiometry, and scalability.

Influence of Reaction Conditions (Solvent, Temperature, Time)

The choice of solvent, reaction temperature, and duration are critical for the successful synthesis of this compound through lithiation.

Solvent: The solvent plays a crucial role in stabilizing the organolithium intermediate and influencing its reactivity. Anhydrous tetrahydrofuran (THF) is a commonly used solvent for such reactions due to its ability to solvate the lithium cation, which can enhance the reactivity of the organolithium species. The use of aprotic and anhydrous solvents is essential to prevent the premature quenching of the highly basic and nucleophilic intermediates.

Temperature: Low temperatures are paramount in lithiation reactions to prevent side reactions and decomposition of the thermally sensitive 4-lithio-5-phenylisoxazole intermediate. The reaction is typically conducted at -78 °C, which is the sublimation point of dry ice in acetone (B3395972), providing a convenient and stable low-temperature bath. Maintaining a low temperature throughout the addition of the organolithium base and the iodine source is critical to maximize the yield of the desired product and minimize the formation of impurities.

Time: The reaction times for both the lithiation and iodination steps are important considerations. The lithiation step is generally rapid, often complete within 30 minutes to an hour at low temperatures. The subsequent iodination is also typically fast. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time for complete conversion of the starting material. commonorganicchemistry.com

The following table summarizes the typical reaction conditions for the lithiation-mediated iodination of a generic isoxazole system, which would be applicable to 5-phenylisoxazole.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvates the lithium cation, enhancing reactivity; aprotic to prevent quenching of the organolithium intermediate. |

| Temperature | -78 °C | Minimizes side reactions and decomposition of the thermally sensitive 4-lithio intermediate. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction of the highly reactive organolithium species with atmospheric oxygen and moisture. |

| Reaction Time | 30 min - 1 h for lithiation | Generally sufficient for complete formation of the 4-lithio intermediate at low temperatures. |

| Quenching Agent | Saturated aq. Na₂S₂O₃ | Neutralizes excess iodine. |

Catalyst Systems and Reagent Stoichiometry

Catalyst Systems: It is important to note that the lithiation-mediated iodination of 5-phenylisoxazole is a stoichiometric process and does not typically involve a catalyst in the traditional sense. The organolithium reagent is consumed in the reaction as it deprotonates the isoxazole ring. However, additives can sometimes be used to modify the reactivity of the organolithium reagent. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) is known to deaggregate n-BuLi clusters, increasing its basicity and reactivity. While not explicitly documented for this specific reaction, its use could potentially influence the efficiency of the lithiation step.

Reagent Stoichiometry: The stoichiometry of the reagents is a critical factor in achieving a high yield of the desired product while minimizing waste and side reactions.

n-Butyllithium: A slight excess of n-butyllithium (typically 1.05 to 1.2 equivalents) is often used to ensure complete deprotonation of the starting 5-phenylisoxazole. The exact amount can be optimized based on the purity of the reagent and the reaction scale.

Iodine Source: The iodine source, such as molecular iodine (I₂), is generally used in a slight excess (typically 1.1 to 1.5 equivalents) relative to the starting material to ensure complete trapping of the 4-lithio intermediate. Using a large excess should be avoided as it can lead to purification challenges and potential side reactions. An alternative iodinating agent that can be considered is N-iodosuccinimide (NIS). commonorganicchemistry.comorganic-chemistry.org While often used in electrophilic iodinations under different conditions, its utility in quenching lithiated isoxazoles would require specific investigation.

The following table outlines the typical reagent stoichiometry for the synthesis of this compound via lithiation.

| Reagent | Stoichiometry (Equivalents) | Role |

| 5-Phenylisoxazole | 1.0 | Substrate |

| n-Butyllithium (n-BuLi) | 1.05 - 1.2 | Strong base for deprotonation |

| Iodine (I₂) | 1.1 - 1.5 | Electrophilic iodine source |

Scalability and Efficiency of Gram-Scale Syntheses

Scaling up the synthesis of this compound from the milligram to the gram scale presents several challenges that need to be carefully managed to maintain efficiency and safety.

Temperature Control: Maintaining a consistent low temperature of -78 °C in a large-scale reaction vessel is more challenging than on a smaller scale. Efficient heat transfer becomes critical to dissipate the heat generated during the addition of n-butyllithium, which is an exothermic process. Inadequate temperature control can lead to a decrease in yield and the formation of byproducts.

Reagent Addition: The rate of addition of n-butyllithium needs to be carefully controlled on a larger scale to manage the exotherm and ensure localized concentration gradients are minimized. Slow, subsurface addition is often preferred.

Workup and Purification: The workup and purification of gram-scale reactions require appropriate equipment and techniques. Handling larger volumes of flammable solvents and performing large-scale extractions and chromatographic separations necessitate careful planning and execution.

Reactivity and Chemical Transformations of 4 Iodo 5 Phenylisoxazole

Cross-Coupling Reactions at the C4-Iodo Position

The C4-iodo group of the isoxazole (B147169) core is an excellent electrophilic partner for numerous transition-metal-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving the oxidative addition of the C-I bond to a low-valent metal center, followed by subsequent steps to form a new carbon-carbon or carbon-heteroatom bond. nih.gov

Palladium catalysis is a cornerstone for the functionalization of 4-iodoisoxazoles. The general reactivity of the C-I bond facilitates the initial oxidative addition step to a Pd(0) complex, which is often the rate-determining step of the catalytic cycle. This initiates a sequence of reactions that enables the formation of diverse 3,4,5-trisubstituted isoxazoles. nih.gov A variety of palladium-catalyzed processes have been successfully applied to 4-iodoisoxazole (B1321973) scaffolds, demonstrating the robustness and versatility of this synthetic strategy. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. semanticscholar.org It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction has been effectively applied to 4-iodoisoxazoles to introduce various aryl and heteroaryl moieties at the C4 position. nih.govnih.gov

The general mechanism involves the oxidative addition of the 4-iodoisoxazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 4-aryl-5-phenylisoxazole product and regenerate the Pd(0) catalyst. nih.gov Research has shown that a range of aryl boronic acids can be coupled with 4-iodoisoxazoles, leading to a diverse library of products in moderate to excellent yields. nih.govsemanticscholar.org However, reactions involving certain boronic acids have resulted in poor or no yield, indicating that the success of the coupling can be sensitive to the specific substrates used. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodoisoxazoles

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield | Reference |

| (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Moderate-Good | semanticscholar.org |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Good | nih.gov |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Good | nih.gov |

| Isoxazole-4-boronic acid pinacol (B44631) ester | PdCl₂(dppf) | KF | DMSO/H₂O | High (up to 88%) | nih.gov |

This table is illustrative and compiles typical conditions and outcomes from related studies.

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org The C4-iodo position of the isoxazole ring is highly suitable for this transformation, enabling the synthesis of various 4-alkynylisoxazoles. rsc.orgresearchgate.net

Studies have demonstrated that 3,5-disubstituted-4-iodoisoxazoles react efficiently with a variety of terminal alkynes to produce the corresponding 4-alkynylisoxazoles in high yields, sometimes up to 98%. rsc.orgresearchgate.net The reaction conditions are generally mild. Research indicates that steric effects from substituents on the isoxazole ring, particularly at the C3 position, can influence the reaction's efficiency more significantly than electronic effects. rsc.org The reaction has been successfully scaled up to the gram scale, highlighting its synthetic utility. researchgate.net

Table 2: Sonogashira Coupling of 4-Iodoisoxazoles with Terminal Alkynes

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

| Phenylacetylene (B144264) | Pd(acac)₂/PPh₃ | CuI | Et₃N | Toluene | up to 98% | rsc.org |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 30-83% | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Good | nih.gov |

| Propargyl alcohol | Pd(acac)₂/PPh₃ | CuI | Et₃N | Toluene | 87% | rsc.org |

This table showcases representative data for the Sonogashira coupling of 4-iodoisoxazole derivatives.

The Heck reaction provides a method for the palladium-catalyzed C-C coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. organic-chemistry.orglibretexts.org This transformation has been successfully used to functionalize the C4 position of the isoxazole core, introducing alkenyl groups and further diversifying the accessible chemical space. nih.gov

The catalytic cycle typically involves oxidative addition of the 4-iodoisoxazole to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org While this reaction has been shown to work for the synthesis of 3,4,5-trisubstituted isoxazoles, some exceptions have been noted, such as the reaction with 4-vinylbenzoic acid, which failed to produce the desired product. nih.gov This indicates that the substrate scope, particularly of the alkene partner, can have limitations.

Table 3: Heck Coupling of 4-Iodoisoxazoles with Alkenes

| Alkene Partner | Catalyst | Base | Solvent | Yield | Reference |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Good | nih.gov |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Good | nih.gov |

| 4-Vinylbenzoic acid | Pd(OAc)₂ | Et₃N | DMF | Failed | nih.gov |

This table summarizes findings from library synthesis involving Heck reactions on 4-iodoisoxazole scaffolds.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orglibretexts.org This reaction is known for its versatility and tolerance of a wide variety of functional groups. youtube.com Although less common than Suzuki or Sonogashira couplings due to the toxicity of tin reagents, it represents a viable pathway for C-C bond formation. organic-chemistry.org

While specific examples detailing the Stille coupling of 4-iodo-5-phenylisoxazole are not as prevalent in the literature as other coupling methods, the high reactivity of the C-I bond makes it a suitable substrate for this transformation. libretexts.org The mechanism follows the general palladium-catalyzed cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination. libretexts.org Based on the successful application of Stille couplings to other heterocyclic systems like oxazoles and triazoles, it is a highly probable method for the functionalization of 4-iodoisoxazoles. researchgate.netnih.gov

Table 4: General Conditions for Stille Coupling Reactions

| Organostannane Partner | Catalyst | Ligand | Solvent | Reference |

| Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | organic-chemistry.org |

| Alkenyl-SnBu₃ | Pd₂(dba)₃ | PPh₃ | THF | libretexts.org |

| Alkynyl-SnBu₃ | Pd(OAc)₂ | Dabco | DMF | organic-chemistry.org |

This table provides general conditions as direct examples for the specific substrate are limited. The reaction is expected to be compatible with this compound.

Palladium-catalyzed carbonylation reactions allow for the incorporation of a carbonyl group by using carbon monoxide (CO) as a C1 source. This method has been applied to 4-iodoisoxazoles to synthesize C4-carboxamides. nih.gov

The process, often referred to as carbonylative amidation, involves the reaction of the 4-iodoisoxazole with carbon monoxide and a primary amine in the presence of a palladium catalyst. The reaction proceeds smoothly and provides the corresponding C4-amides in satisfactory yields and high purities. This transformation further expands the synthetic utility of the 4-iodoisoxazole scaffold, allowing for the introduction of amide functionalities which are prevalent in biologically active molecules. nih.gov

Table 5: Carbonylative Amidation of 4-Iodoisoxazoles

| Amine Partner | Catalyst | CO Pressure | Base | Solvent | Yield | Reference |

| Benzylamine | Pd(PPh₃)₄ | 1 atm | Et₃N | Toluene | Satisfactory | nih.gov |

| n-Butylamine | Pd(OAc)₂/dppf | 1 atm | Et₃N | Toluene | Satisfactory | nih.gov |

| Aniline | Pd(PPh₃)₄ | 1 atm | Et₃N | Toluene | Satisfactory | nih.gov |

This table illustrates the general success of carbonylative amidation reactions on the 4-iodoisoxazole core.

Ligand and Catalyst Effects in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of 4-iodoisoxazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position. The efficacy of these transformations is highly dependent on the choice of the palladium source, the ancillary ligands, and the reaction conditions.

Simple palladium salts and complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), have proven effective for various coupling reactions. nih.gov For instance, the carbonylation of 4-iodo-3,5-diphenylisoxazole (B187195) to its corresponding methyl ester was successfully achieved using a catalytic system of Pd(OAc)₂ with a ferrocene-based ligand. nih.gov Similarly, the aminocarbonylation of 4-iodo-5-methyl-3-phenylisoxazole (B1305843) utilized PdCl₂(PPh₃)₂. nih.gov

The development of specialized ligands has significantly broadened the scope and efficiency of these reactions. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, are designed to enhance the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. nih.govnih.gov These ligands tend to form coordinatively unsaturated L₁Pd(0) or L₂Pd(0) species, which are highly reactive towards the oxidative addition of the C-I bond. nih.gov The steric bulk also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst. nih.gov

The choice of base and solvent is also critical. In Suzuki couplings for the synthesis of the COX-2 inhibitor Valdecoxib from a 4-iodoisoxazole precursor, a system of 5 mol% PdCl₂ with potassium bicarbonate (KHCO₃) in a DMF/water mixture was found to be optimal. nih.gov Other studies have shown that bases like cesium carbonate (Cs₂CO₃) in solvents such as 1,4-dioxane (B91453) are effective for coupling aryl bromides. researchgate.net More environmentally benign conditions, using potassium phosphate (B84403) (K₃PO₄) as the base and tert-amyl alcohol as the solvent, have also been successfully applied, even improving the performance for traditionally less reactive substrates like aryl chlorides. researchgate.net This highlights the intricate interplay between the ligand, catalyst, base, and solvent in achieving high yields and broad substrate compatibility.

Table 1: Examples of Catalyst Systems in Cross-Coupling of 4-Iodoisoxazoles

| Coupling Type | Palladium Source | Ligand | Base | Solvent | Application Example | Reference |

| Suzuki | PdCl₂ | (implied, none added) | KHCO₃ | DMF/H₂O | Synthesis of Valdecoxib | nih.gov |

| Carbonylative Esterification | Pd(OAc)₂ | Ferrocene-based | (not specified) | Methanol (B129727) | Formation of methyl 4-isoxazolecarboxylate | nih.gov |

| Carbonylative Amidation | PdCl₂(PPh₃)₂ | Triphenylphosphine | (not specified) | (not specified) | Synthesis of a phenethylamide derivative | nih.gov |

| Sonogashira | (not specified) | (not specified) | (not specified) | (not specified) | Coupling with phenylacetylene | nih.gov |

| Heck | (not specified) | (not specified) | (not specified) | (not specified) | Coupling with N-acryloylmorpholine | nih.gov |

Substrate Scope and Limitations for C4 Functionalization

The C4-iodo moiety of the 5-phenylisoxazole (B86612) core serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. The methodology generally demonstrates a broad substrate scope and tolerance for diverse functional groups. nih.gov

Key C4 functionalization reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond with boronic acids. A prominent example is the synthesis of Valdecoxib, where a 4-iodoisoxazole is coupled with a sulfonamide-containing arylboronic acid. nih.gov

Sonogashira Coupling: This allows for the introduction of alkyne moieties. The reaction of 4-iodo-5-methyl-3-phenylisoxazole with phenylacetylene proceeds in good yield under standard conditions to furnish the corresponding 4-alkynylisoxazole. nih.gov

Heck Coupling: The C4 position can be alkenylated via Heck coupling. For example, the reaction with N-acryloylmorpholine provides the α,β-unsaturated amide product in excellent yield. nih.gov

Carbonylative Couplings: In the presence of carbon monoxide, 4-iodoisoxazoles can be converted into carboxylic acid derivatives. Reactions performed in methanol lead to methyl esters, while using amines as nucleophiles yields amides. nih.gov

Research indicates that this methodology is robust, tolerating sterically demanding substrates and various functional groups, including heterocyclic rings. nih.gov The ability to scale these reactions to produce multi-gram quantities without a significant loss in yield has also been demonstrated. nih.gov

While the scope is broad, limitations can arise from general challenges in cross-coupling chemistry. Substrates with very strong electron-donating or electron-withdrawing groups can sometimes exhibit reduced reactivity. researchgate.net Furthermore, while the C-I bond is highly reactive, competing side reactions can occur under certain conditions. For instance, a minor side product from the reduction of the C-I bond was observed during a carbonylative coupling reaction. nih.gov The stability of the coupling partners, such as the boronic acids in Suzuki reactions, is also a factor to consider, although methods using in-situ generation have been developed to overcome some of these issues. nih.gov

Table 2: Scope of C4 Functionalization via Cross-Coupling

| Reaction Type | Coupling Partner | Introduced Functional Group | Reference |

| Suzuki-Miyaura | Arylboronic acid | Aryl | nih.gov |

| Sonogashira | Terminal alkyne | Alkynyl | nih.gov |

| Heck | Activated alkene | Alkenyl | nih.gov |

| Carbonylative Esterification | Carbon monoxide, alcohol | Ester (–COOR) | nih.gov |

| Carbonylative Amidation | Carbon monoxide, amine | Amide (–CONR₂) | nih.gov |

Nucleophilic Substitution Reactions

Mechanism of Nucleophilic Attack on the Isoxazole Ring

Nucleophilic substitution at the C4 position of this compound is a plausible, though less commonly documented, pathway compared to cross-coupling. The mechanism of such a reaction would likely proceed via a Nucleophilic Aromatic Substitution (NAS) pathway, specifically through an addition-elimination mechanism.

In this mechanism, a nucleophile attacks the electron-deficient C4 carbon atom, which bears the iodide leaving group. The electron-withdrawing character of the adjacent nitrogen and oxygen atoms in the isoxazole ring helps to activate the ring towards nucleophilic attack and stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. In the subsequent step, the aromaticity of the isoxazole ring is restored by the elimination of the iodide ion, which is an excellent leaving group.

While direct examples of intermolecular nucleophilic substitution on this compound are not prevalent in the cited literature, intramolecular versions are known to occur in related systems. For example, the synthesis of isoxazolo[4,5-b]pyridines has been achieved through the intramolecular nucleophilic substitution of a nitro group on an adjacent pyridine (B92270) ring by an isoxazole-derived nucleophile. beilstein-journals.org

It is also important to note that nucleophilic attack on isoxazoles, particularly in the presence of a base, can lead to ring-opening transformations rather than simple substitution. beilstein-journals.org The specific outcome—substitution versus ring cleavage—depends on the nature of the nucleophile, the substrate's substitution pattern, and the reaction conditions.

Other Transformation Reactions

Reduction of the Isoxazole Ring

The isoxazole ring and its substituents can undergo reduction under various conditions, leading to different products. The outcome depends heavily on the reducing agent employed.

Dehalogenation: A simple reduction can involve the removal of the C4-iodine atom. This has been observed as a minor side reaction during palladium-catalyzed carbonylations, where the C-I bond is reductively cleaved to yield the corresponding 3,5-diphenylisoxazole. nih.gov

Ring Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂), can lead to the cleavage of the weak N-O bond in the isoxazole ring. nih.gov This reductive ring-opening is a common transformation for isoxazoles and results in the formation of an enaminone or related β-amino ketone structures.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can effect a more complete reduction. In a related system, the reduction of a fluorinated isoxazole derivative with LiAlH₄ resulted in the formation of a β-amino alcohol, indicating the reduction of the carbonyl equivalent and cleavage of the N-O bond. researchgate.net

Formation of Organometallic Intermediates (e.g., Lithiated Species)

The carbon-iodine bond at the C4 position is highly suitable for the formation of organometallic intermediates through metal-halogen exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) is the standard method for this transformation.

This reaction would generate the highly reactive 4-lithio-5-phenylisoxazole intermediate. This lithiated species is a potent nucleophile and a valuable synthon for further functionalization. It can react with a wide range of electrophiles—such as aldehydes, ketones, alkyl halides, and carbon dioxide—to install new carbon-based functional groups at the C4 position. This method represents a powerful alternative to cross-coupling reactions for forming C-C bonds. The general principle of using n-BuLi to generate reactive intermediates for isoxazole synthesis is well-established. nih.gov

Isomerization Pathways (e.g., Photoinduced Isomerization to Oxazoles)

The isomerization of isoxazole rings to their corresponding oxazole (B20620) isomers is a well-documented photochemical reaction. This transformation is particularly relevant for substituted isoxazoles, including phenyl-substituted derivatives, and represents a key aspect of their reactivity. While specific research detailing the photoisomerization of this compound is not extensively available in public literature, the behavior of closely related analogs provides a strong basis for understanding its expected reactivity.

The photoinduced rearrangement of isoxazoles to oxazoles typically proceeds upon irradiation with ultraviolet (UV) light. This process is understood to occur via a high-energy intermediate, which then rearranges to the more stable oxazole ring system. Research on phenyl-substituted isoxazoles has shown that the substitution pattern on the isoxazole ring influences the pathway and outcome of the photoreaction.

Studies on compounds such as 4-deuterio-5-phenylisoxazole and 4-methyl-5-phenylisoxazole (B76879) have demonstrated that they undergo phototransposition to the corresponding 4-substituted-5-phenyloxazoles. researchgate.net This transformation is proposed to occur through a specific mechanism referred to as the P4 pathway, which involves the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isoxazole ring. researchgate.net It is highly probable that this compound follows a similar isomerization pathway to yield 4-iodo-5-phenyloxazole.

It is also important to note that in addition to the primary photoisomerization to the oxazole, a competing reaction of photo-ring cleavage can occur. researchgate.net For instance, the irradiation of 5-phenylisoxazole can lead to the formation of benzoylacetonitrile. researchgate.net This indicates that the photochemical reaction of this compound may also yield side products resulting from the cleavage of the isoxazole ring.

The irradiation of other structurally related compounds, such as 5-phenyl-3-(trifluoromethyl)isoxazole, in acetonitrile (B52724) has been shown to produce the corresponding P4 phototransposition product, 5-phenyl-2-(trifluoromethyl)oxazole. researchgate.net However, the solvent can play a crucial role in the reaction outcome. When the irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole was conducted in methanol, a significant decrease in the yield of the oxazole product was observed, with the concurrent formation of (E) and (Z)-2-methoxy-2-(trifluoromethyl)-3-benzoylaziridines. researchgate.net This suggests that the choice of solvent is a critical parameter in the photoisomerization of substituted isoxazoles, and similar effects could be anticipated for this compound.

| Starting Material | Expected Major Product | Potential Side Products | Pathway |

| This compound | 4-Iodo-5-phenyloxazole | Ring-cleavage products | P4 Pathway |

Advanced Spectroscopic and Structural Analysis of 4 Iodo 5 Phenylisoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For isoxazole (B147169) derivatives, ¹H and ¹³C NMR are fundamental for assigning protons and carbons in the isoxazole core and its substituents, while 2D NMR techniques are employed to resolve more complex structural ambiguities.

In the ¹H NMR spectra of 4-iodo-5-phenylisoxazole derivatives, the proton signals are found in distinct regions that are characteristic of their chemical environment.

Aromatic Protons: Protons attached directly to the phenyl ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. libretexts.org For derivatives of 5-phenylisoxazole (B86612), the protons of the phenyl group often appear as a multiplet in the range of δ 7.4-7.8 ppm. rsc.org The specific chemical shift and multiplicity of these protons depend on the substitution pattern on the phenyl ring itself. For instance, in 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons appear as multiplets between δ 7.46 and 7.87 ppm. rsc.org

Isoxazole Ring Protons: In unsubstituted or 3,5-disubstituted isoxazoles, the proton at the C4 position typically shows a singlet in the range of δ 6.3-6.9 ppm. rsc.orgsciarena.com For the titular compound, this compound, this signal is absent due to the iodine substituent at the C4 position.

Aliphatic Protons: Protons on aliphatic groups attached to the isoxazole or phenyl rings would appear further upfield. For example, the methyl protons of 3-methyl-5-phenylisoxazole (B94393) appear as a singlet at δ 2.33 ppm, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons of an ethoxy substituent on the phenyl ring of 3-(4-ethoxyphenyl)-5-phenylisoxazole resonate at δ 4.08 (quartet) and δ 1.44 (triplet), respectively. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Phenylisoxazole Derivatives Data sourced from various substituted phenylisoxazoles.

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Reference Compound Example |

| Phenyl Protons | 7.4 - 7.9 | Multiplet (m) | 3,5-Diphenylisoxazole derivatives rsc.org |

| Isoxazole H-4 | 6.7 - 6.9 | Singlet (s) | 5-Phenylisoxazole derivatives rsc.org |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 5-(3-methoxyphenyl)-3-phenylisoxazole rsc.org |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3-methyl-5-phenylisoxazole rsc.org |

¹³C NMR spectroscopy is crucial for characterizing the carbon framework of isoxazole derivatives. The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the substitution pattern. nih.gov

Isoxazole Core Carbons: The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts. In phenylisoxazole derivatives, C3 and C5 are typically found significantly downfield, often in the δ 160-171 ppm range, reflecting their position within the heterocyclic system. rsc.org The chemical shift of the C4 carbon is highly sensitive to the substituent attached. In 4-bromo-3,5-diphenylisoxazole, the C4 carbon is observed at δ 89.4 ppm, shifted considerably upfield due to the electron-donating and heavy atom effect of the bromine. rsc.org A similar, if not more pronounced, upfield shift would be expected for the C4 carbon in this compound.

Phenyl Ring Carbons: The carbons of the phenyl substituent typically resonate in the aromatic region of δ 125-135 ppm. oregonstate.edu The ipso-carbon (the carbon directly attached to the isoxazole ring) and carbons bearing other substituents will have their chemical shifts modulated by the electronic effects of those groups. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Isoxazole Core Data sourced from various substituted phenylisoxazoles.

| Carbon Atom | Representative Chemical Shift (ppm) | Reference Compound Example |

| C3 | 160 - 163 | 3,5-disubstituted Phenylisoxazoles rsc.org |

| C4 | ~97 (unsubstituted H) | 3-(4-ethoxyphenyl)-5-phenylisoxazole rsc.org |

| C4 | ~89 (substituted Br) | 4-bromo-3,5-diphenylisoxazole rsc.org |

| C5 | 168 - 171 | 3,5-disubstituted Phenylisoxazoles rsc.org |

For complex isoxazole derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu It is used to map out the proton connectivity within the phenyl ring and in any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for connecting different fragments of a molecule. For a this compound derivative, an HMBC experiment would show correlations from the ortho-protons of the phenyl ring to the C5 carbon of the isoxazole ring, confirming the connectivity between the two rings. nih.gov This technique is also instrumental in determining the regioselectivity of reactions, as demonstrated in the synthesis of a bis-isoxazole where HMBC correlations confirmed the site of cycloaddition. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The isoxazole ring exhibits several characteristic vibrational bands in its IR and Raman spectra. These bands arise from the stretching and bending modes of the C-O, N-O, C=N, and C=C bonds within the five-membered ring. High-resolution gas-phase IR studies of the parent isoxazole have precisely identified numerous fundamental bands. researchgate.nettandfonline.comlu.se

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) of the Isoxazole Ring

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Type | Reference |

| Ring Breathing | ~1000 | Raman | researchgate.net |

| C-O Stretch | 1068 | IR | rjpbcs.com |

| N-O Stretch | 1153 | IR | rjpbcs.com |

| C-N Stretch | 1276 | IR | rjpbcs.com |

| Ring Stretch | 1370 - 1420 | IR | researchgate.nettandfonline.com |

| C=N Stretch | 1550 - 1610 | IR / Raman | nih.gov |

The positions and intensities of the isoxazole ring's vibrational bands are influenced by the mass and electronic properties of its substituents. acs.org

Mass Effect: The presence of a heavy iodine atom at the C4 position in this compound is expected to lower the frequency of vibrational modes that involve significant motion of the C4 atom, such as certain ring deformation and stretching modes. This is consistent with the general principle that vibrational modes are dependent on the mass of the substituents on an aromatic ring. researchgate.net

Electronic and Conjugation Effects: The phenyl group at the C5 position introduces its own set of vibrational modes (e.g., aromatic C-H and C=C stretching). Conjugation between the phenyl ring and the isoxazole ring can lead to shifts in the frequencies and changes in the intensities of the bands associated with both ring systems. Studies on hydrated isoxazole clusters show that interactions with other molecules, such as water, can perturb the vibrational frequencies of the ring, highlighting the sensitivity of these modes to the local chemical environment. acs.orgnih.gov Similarly, the electronic nature of substituents on the phenyl ring can further influence the vibrational spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org

The molecular ion of this compound would have an m/z value corresponding to its chemical formula, C9H6INO. The presence of iodine is significant, as it consists of a single stable isotope (¹²⁷I), which simplifies the isotopic pattern of the molecular ion peak compared to compounds containing chlorine or bromine. docbrown.info However, the molecular ion peak for iodo-compounds can sometimes be weak. docbrown.info

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways can be predicted based on the lability of its bonds and the stability of the resulting fragments.

Expected Fragmentation Pathways:

C-I Bond Cleavage: The carbon-iodine bond is relatively weak and prone to cleavage, which would result in the loss of an iodine radical (•I) and the formation of a [C9H6NO]+ fragment. A peak corresponding to the iodide ion ([I]+) at m/z 127 may also be observed. docbrown.info

Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently labile and can break upon ionization. nih.gov This often leads to complex rearrangements and the formation of various smaller fragments. For 3,5-diarylisoxazoles, cleavage of the isoxazole ring is a noted fragmentation route. researchgate.net

Loss of Phenyl Group: Fragmentation may involve the loss of the phenyl group (•C6H5), leading to a fragment ion corresponding to the iodo-isoxazole core.

Formation of Benzoyl Cation: Cleavage and rearrangement can lead to the formation of the stable benzoyl cation ([C6H5CO]+) at m/z 105.

The relative abundance of these fragment ions, particularly the most abundant one known as the base peak, creates a unique mass spectrum that serves as a molecular fingerprint. libretexts.org For instance, in the mass spectrum of 1-iodo-2-methylpropane, the base peak corresponds to the butyl cation [C4H9]+, demonstrating how fragmentation favors the formation of stable carbocations. docbrown.info

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Mass-to-Charge Ratio (m/z) | Plausible Origin |

| [C9H6INO]•+ | 271 | Molecular Ion (Parent) |

| [C9H6NO]+ | 144 | Loss of Iodine radical (•I) |

| [I]+ | 127 | Iodine cation |

| [C6H5CO]+ | 105 | Benzoyl cation from ring cleavage/rearrangement |

| [C6H5]+ | 77 | Phenyl cation |

X-ray Crystallography for Definitive Structural Validation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular arrangement. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds, such as 4-(4-chlorophenyl)-5-phenylisoxazole, offers significant insight into the expected structural features. nih.govnih.govresearchgate.net

In related structures like 4-(4-chlorophenyl)-5-phenylisoxazole, the phenyl and chlorophenyl rings are not coplanar with the central isoxazole ring. nih.govresearchgate.net Instead, they are significantly twisted. The mean plane of the isoxazole ring is inclined to the mean planes of the two benzene (B151609) rings by 38.32 (16)° and 43.91 (18)°. nih.govresearchgate.net This twisting is confirmed by specific torsion angles, such as [O1-C2-C3-C4 = 44.1 (4)°] and [C9-C2-C3-C8 = 43.7 (5)°]. nih.govresearchgate.net A similar non-planar conformation, driven by the need to minimize steric hindrance between the rings, is expected for this compound. This twisting from the mean plane is a common feature in similar bi-aryl heterocyclic systems. mdpi.com

Table 2: Expected Torsion Angle Characteristics for this compound based on Analogs

| Structural Feature | Description | Expected Angle Range (°) | Reference Analog |

| Phenyl Ring Twist | The angle between the plane of the C5-phenyl ring and the isoxazole plane. | 35 - 50 | 4-(4-chlorophenyl)-5-phenylisoxazole nih.govresearchgate.net |

| Iodo-Substituent Position | The iodine atom is attached to the C4 position of the isoxazole ring. | N/A | Compound Name |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govias.ac.inrsc.org These interactions, though weaker than covalent bonds, are crucial in determining the final crystal architecture. nih.govias.ac.in For isoxazole derivatives, these can include weak hydrogen bonds, π–π stacking interactions, and other van der Waals forces. nih.gov

In the crystal structures of related isoxazole-containing Schiff bases, intermolecular C—H⋯N and C—H⋯O interactions involving the nitrogen and oxygen atoms of the isoxazole ring are observed, helping to form three-dimensional networks. nih.gov In some cases, π–π stacking interactions between aromatic rings can also play a role in stabilizing the crystal lattice. nih.gov The presence of a large, polarizable iodine atom in this compound introduces the possibility of halogen bonding, a specific type of non-covalent interaction where the iodine acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, which could further influence the crystal packing.

The analysis of intermolecular interactions is critical for understanding and predicting crystal properties and for the design of new solid forms with desired characteristics, a field known as crystal engineering. ias.ac.inmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

The UV-Vis spectrum of aromatic and heterocyclic compounds like this compound is dominated by π→π* electronic transitions. up.ac.za The phenyl and isoxazole rings both contain π-systems, and their conjugation influences the energy of these transitions. Benzene, for example, shows two primary absorption bands around 200 nm and a weaker, secondary band near 260 nm. up.ac.za

For substituted phenylisoxazoles, these absorption maxima (λmax) will be shifted, typically to longer wavelengths (a bathochromic or red shift), due to the extended conjugation. up.ac.za Studies on the photochemistry of 4- and 5-phenyl substituted isoxazoles confirm that these molecules absorb UV light, which initiates photochemical reactions. researchgate.net The specific λmax values for this compound would need to be determined experimentally, but they are expected to fall within the typical range for conjugated aromatic systems.

Table 3: General UV-Vis Absorption Data for Phenyl-Heterocyclic Systems

| Compound Type | Typical λmax (nm) | Associated Electronic Transition |

| Benzene | ~202, ~253 | π→π |

| Phenyl-Substituted Heterocycles | > 250 | π→π |

Fluorescence and Phosphorescence Behavior in Solution

Following the absorption of light, an excited molecule can return to its ground state by emitting light, a process known as luminescence. This can occur as either fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state).

The photophysical properties of some substituted oxazoles have been studied, with certain derivatives showing reasonably high fluorescence quantum yields, making them candidates for use as fluorescent probes. researchgate.net However, the introduction of a heavy atom like iodine often has a significant impact on these properties. The "heavy-atom effect" promotes intersystem crossing from the singlet excited state to the triplet excited state. This typically leads to a decrease in fluorescence intensity (quenching) and an enhancement of phosphorescence. Therefore, it is expected that this compound would exhibit weak fluorescence and potentially measurable phosphorescence in solution, although specific data would require experimental investigation. The intrinsic photochemistry of the isoxazole ring itself can also lead to ring-opening or rearrangement upon UV irradiation, which competes with luminescence pathways. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Iodo 5 Phenylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic and geometric properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 4-iodo-5-phenylisoxazole, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netespublisher.com By finding the minimum energy conformation, researchers can predict structural parameters such as bond lengths and bond angles. ajchem-a.com

Typically, these calculations are performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) or 6-31++G**. researchgate.netespublisher.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set describes the atomic orbitals used in the calculation. The absence of imaginary frequencies in the final vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. espublisher.com For similar phenylisoxazole derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Structural Parameters of a Phenylisoxazole Core Structure from DFT Calculations Note: This table represents typical data for a related phenylisoxazole core. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G level) |

| Bond Length | C-C (phenyl ring) | ~1.39 - 1.41 Å |

| Bond Length | C-O (isoxazole) | ~1.36 Å |

| Bond Length | N-O (isoxazole) | ~1.42 Å |

| Bond Length | C=N (isoxazole) | ~1.30 Å |

| Bond Angle | C-O-N (isoxazole) | ~109° |

| Bond Angle | O-N=C (isoxazole) | ~111° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ajchem-a.com

The energy of the HOMO is related to the ionization potential (the ability to lose an electron), whereas the LUMO's energy is related to the electron affinity (the ability to gain an electron). ajchem-a.comnih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov These FMO energy values allow for the calculation of global reactivity descriptors that quantify the molecule's charge transfer characteristics. ajchem-a.com

Table 2: Frontier Molecular Orbital (FMO) Properties and Global Reactivity Descriptors Note: The values presented are illustrative for a heterocyclic system and would be specifically calculated for this compound in a computational study.

| Parameter | Symbol | Formula | Typical Value |

| HOMO Energy | EHOMO | - | -6.6 eV |

| LUMO Energy | ELUMO | - | -2.1 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential | I | -EHOMO | 6.6 eV |

| Electron Affinity | A | -ELUMO | 2.1 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.25 eV |

| Electrophilicity Index | ω | (I + A)² / (8 * (I - A)) | 2.1 eV |

The insights from FMO analysis are used to predict the reactivity of this compound. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attacks, respectively. For instance, in related phenyl-heterocyclic systems, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the heterocyclic ring. espublisher.com

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net These maps illustrate electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For example, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, identifying them as potential binding sites for electrophiles. ajchem-a.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are particularly valuable for understanding its behavior in a biological environment, such as the binding pocket of a target protein. nih.govsemanticscholar.org

In a typical MD study, the compound is placed within a simulated biological system (e.g., a protein solvated in water), and the forces on every atom are calculated. mdpi.com Newton's laws of motion are then used to predict the subsequent positions and velocities of the atoms over a series of small time steps, effectively simulating the molecule's dynamic behavior. These simulations can run for nanoseconds or even microseconds, providing a detailed view of the compound's conformational stability and interactions. mdpi.com A key metric often analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand's position from its initial docked pose. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies in Relation to Structural Modifiers

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.govwalisongo.ac.id The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. researchgate.net

In a QSAR study involving isoxazole (B147169) derivatives, researchers would compile a dataset of compounds with known biological activities (e.g., inhibitory concentrations). mdpi.com For each compound, a set of numerical values known as "descriptors" are calculated. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and lipophilic properties (e.g., log P). walisongo.ac.id Using statistical methods, a mathematical equation is derived that links these descriptors to the observed activity. walisongo.ac.idnih.gov This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to identify which structural features are most important for enhancing or diminishing the desired biological effect. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra. researchgate.net

By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). These theoretical spectra are often calculated in a simulated solvent environment to better mimic experimental conditions. A close match between the predicted and experimentally measured spectra provides strong evidence for the correctness of the compound's structure and the accuracy of the computational approach. researchgate.net Similarly, the vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. espublisher.com

Conformation Analysis and Energetic Landscapes

Computational and theoretical studies focused on the conformational analysis and energetic landscapes of this compound are limited in publicly available scientific literature. While research exists for structurally related isoxazole derivatives, specific detailed research findings, including data tables on dihedral angles, relative energies of conformers, and energy barriers for the parent compound this compound, are not readily found.

This compound as a Synthetic Building Block

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bond, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is extensively utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, to create more complex molecules. chemimpex.comnih.gov While much of the specific literature focuses on its isomers, such as 4-iodo-3-methyl-5-phenylisoxazole (B107128) and 4-iodo-5-methyl-3-phenylisoxazole (B1305843), the underlying chemical principles and synthetic utility are directly applicable to this compound. chemimpex.comchemimpex.comrsc.org

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery. chemimpex.com The presence of the iodo group at the 4-position of 5-phenylisoxazole (B86612) opens up avenues for the synthesis of polysubstituted isoxazoles, which are key components of many biologically active compounds. Through cross-coupling reactions, a wide array of substituents can be introduced at the C4-position, leading to the generation of diverse libraries of isoxazole derivatives for screening and drug development.

For instance, the Sonogashira cross-coupling reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been shown to be a highly efficient method for the synthesis of C4-alkynylisoxazoles. rsc.org This reaction, catalyzed by a palladium complex, proceeds with high yields and allows for the introduction of various alkyne moieties onto the isoxazole core. rsc.org Although a specific example using this compound was not detailed in the primary literature, the successful coupling of its close analogue, 3-(tert-butyl)-4-iodo-5-phenylisoxazole, with phenylacetylene (B144264) underscores the feasibility of this transformation. rsc.org

Similarly, the Suzuki coupling of iodo-isoxazoles with boronic acids is a powerful tool for creating C-C bonds and accessing biaryl or substituted vinyl isoxazoles. nih.govnih.gov These complex heterocyclic architectures are of significant interest in the development of novel therapeutic agents.

In multi-step organic synthesis, this compound can serve as a key intermediate, allowing for the sequential and controlled introduction of different functional groups. The iodo-group can be transformed into a variety of other functionalities, making it a versatile linchpin in a synthetic route. For example, after a cross-coupling reaction at the 4-position, the isoxazole ring itself can be further modified or used to direct subsequent reactions.

The synthesis of 5-isoxazol-5-yl-2'-deoxyuridines, which exhibit antiviral activity, showcases the utility of related iodo-nucleosides in multi-step synthesis. nih.gov In this work, a Sonogashira coupling was employed to introduce an ethynyl (B1212043) group, which then underwent a [3+2] cycloaddition to form the isoxazole ring. nih.gov This highlights a strategy where an iodo-precursor is fundamental to the construction of the final bioactive molecule. While this example does not start with this compound, it demonstrates the importance of iodo-substituted heterocycles as intermediates in the synthesis of complex pharmaceutical targets.

The development of automated multi-step synthesis in continuous flow processes is an emerging area where versatile building blocks like this compound could be particularly valuable. rsc.orglboro.ac.uk

Development of Functional Materials and Devices

The unique electronic and structural properties of the isoxazole ring, combined with the ability to functionalize it via the iodo-group, make this compound and its derivatives promising candidates for the development of novel functional materials.

Isoxazole-containing compounds have been investigated for their applications in materials science, including the development of organic electronic devices and sensors. chemimpex.comchemimpex.com The isoxazole ring can act as an electron-withdrawing group and can be incorporated into conjugated systems, which are the cornerstone of organic electronics. The ability to tune the electronic properties of these materials through substitution at the 4-position, facilitated by the iodo-group, is a key advantage.

While specific studies on this compound in this context are not widely reported, the broader class of functionalized isoxazoles is recognized for its potential in creating advanced materials such as polymers and coatings with enhanced durability and specific electronic properties. chemimpex.comchemimpex.com

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to iodo-substituted aromatic compounds. The iodine atom can participate in halogen bonding, a directional interaction that can be used to control the assembly of molecules in the solid state. This has implications for the design of crystal structures and the creation of extended molecular networks.

The use of iodo-substituted benzoic acids in combination with hydrogen-bonding motifs has been shown to be an effective strategy for constructing predictable supramolecular assemblies. While not specifically demonstrated for this compound, its structure suggests that it could be a valuable component in the design of supramolecular architectures and potentially in the construction of molecular wires, where ordered arrangements of conjugated molecules are required.

Role in the Synthesis of Specific Advanced Intermediates

This compound is a precursor to a variety of advanced intermediates that are not readily accessible by other means. The palladium-catalyzed cross-coupling reactions are central to this utility.

| Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | 4-Aryl/Vinyl-5-phenylisoxazoles | Synthesis of biaryl-containing pharmaceuticals and materials. |

| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-5-phenylisoxazoles | Creation of conjugated systems for electronics and bioactive molecules. rsc.org |

| Heck Coupling | Alkenes | 4-Alkenyl-5-phenylisoxazoles | Formation of substituted alkenes for further functionalization. nih.govorganic-chemistry.orgwikipedia.org |